molecular formula C16H19N5O3 B3887835 3-tert-butyl-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide CAS No. 5791-35-5

3-tert-butyl-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B3887835
CAS No.: 5791-35-5
M. Wt: 329.35 g/mol
InChI Key: WBACIZGBAUDFLU-LICLKQGHSA-N
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Description

This compound belongs to the pyrazole carbohydrazide class, characterized by a pyrazole core substituted with a tert-butyl group at position 3 and a carbohydrazide moiety at position 3. The hydrazide is further functionalized with an (E)-configured ethylidene group linked to a 3-nitrophenyl ring. Its molecular formula is C₁₇H₂₀N₆O₃, with a molecular weight of 356.39 g/mol (estimated).

Properties

IUPAC Name

5-tert-butyl-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c1-10(11-6-5-7-12(8-11)21(23)24)17-20-15(22)13-9-14(19-18-13)16(2,3)4/h5-9H,1-4H3,(H,18,19)(H,20,22)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBACIZGBAUDFLU-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=NNC(=C1)C(C)(C)C)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=NNC(=C1)C(C)(C)C)/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00417114
Record name AC1NT1M7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00417114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5791-35-5
Record name AC1NT1M7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00417114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-N’-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-nitrobenzaldehyde with 3-tert-butyl-1H-pyrazole-5-carbohydrazide under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-N’-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Substitution reactions can be facilitated by using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

3-tert-butyl-N’-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-tert-butyl-N’-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

    Receptor Binding: It may bind to certain receptors, altering cellular signaling pathways.

    DNA Interaction: The compound could intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Core

Compound Name R₁ (Position 3) R₂ (Position 5) Key Structural Differences
Target Compound tert-butyl N'-[(1E)-1-(3-nitrophenyl)ethylidene]hydrazide Reference structure
3-(4-methylphenyl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide 4-methylphenyl Same as target Increased aromaticity; reduced steric bulk
3-(5-methylthiophen-2-yl)-N′-[(E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide 5-methylthiophen-2-yl 4-nitrophenyl ethylidene Thiophene enhances π-conjugation; nitro at para position
3-tert-butyl-N′-[(E)-(3-ethoxy-4-hydroxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide tert-butyl 3-ethoxy-4-hydroxyphenyl methylidene Hydroxyl and ethoxy groups improve solubility

Key Observations :

  • Electron-withdrawing vs.

Key Observations :

  • The 4-chlorophenyl derivative in shows marked anticancer activity, suggesting that electron-withdrawing substituents on the phenyl ring enhance bioactivity.
  • The 3-nitro group in the target compound may similarly promote interactions with cellular targets, though empirical data is needed.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Solubility (Predicted) Thermal Stability
Target Compound 356.39 Low (due to nitro and tert-butyl) Moderate (stable below 200°C)
3-tert-butyl-N′-[(E)-(3-ethoxy-4-hydroxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide 330.39 Moderate (hydroxyl/ethoxy) High (crystalline)
3-Methyl-N′-[(E)-(3-nitrophenyl)methylene]-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide 381.42 Very low (thiophene + nitro) Unreported

Key Observations :

  • Solubility : Hydroxyl/ethoxy groups () improve aqueous solubility compared to nitro derivatives.
  • Stability : Crystalline derivatives (e.g., ) may exhibit better thermal stability than amorphous analogs.

Biological Activity

3-tert-butyl-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound, characterized by a unique structure featuring a pyrazole ring and a nitrophenyl group, has been studied for various pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities.

The molecular formula of this compound is C16H19N5O3C_{16}H_{19}N_{5}O_{3}, with a molecular weight of approximately 329.35 g/mol. The compound's structure allows for interactions with biological targets, making it a candidate for drug development.

PropertyValue
Molecular FormulaC₁₆H₁₉N₅O₃
Molecular Weight329.35 g/mol
LogP3.867
PSA119.45 Ų

Antitumor Activity

Research indicates that pyrazole derivatives, including the compound , exhibit significant antitumor properties. A study highlighted the ability of similar compounds to inhibit key cancer-related enzymes such as BRAF(V600E) and EGFR, which are critical in tumor progression . The structural features of this compound suggest it may also target these pathways effectively.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been documented extensively. For instance, compounds have shown to reduce the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) in various models . This suggests that this compound could be beneficial in treating inflammatory diseases.

Antibacterial Activity

The antibacterial properties of similar pyrazole derivatives have also been explored. Studies have demonstrated that certain compounds can disrupt bacterial cell membranes, leading to cell lysis and death . Given the structural similarities, it is plausible that this compound may exhibit comparable antibacterial effects.

Study on Antitumor Activity

A specific study evaluated the antitumor activity of various pyrazole derivatives against human cancer cell lines. The results indicated that compounds with similar structural motifs to this compound exhibited IC50 values in the micromolar range against several cancer types, highlighting their potential as chemotherapeutic agents .

In Vivo Studies

In vivo studies have demonstrated that pyrazole derivatives can significantly reduce tumor size in animal models when administered at specific dosages. These findings support further investigation into the pharmacokinetics and optimal dosing regimens for maximizing therapeutic efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-tert-butyl-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
Reactant of Route 2
3-tert-butyl-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

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